molecular formula C48H76O18 B13038152 JuncosideI

JuncosideI

Cat. No.: B13038152
M. Wt: 941.1 g/mol
InChI Key: JOYKRSYBWJIRDO-UHFFFAOYSA-N
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Description

JuncosideI is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JuncosideI typically involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant materials, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of extraction and purification processes is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

JuncosideI undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

JuncosideI has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycoside reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of JuncosideI involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and application.

Comparison with Similar Compounds

Similar Compounds

    JuncosideII: Another glycoside with similar structural features but different biological activities.

    Sennosides: Glycosides with laxative properties, used in medicinal applications.

    Bupropion: A norepinephrine/dopamine-reuptake inhibitor with different pharmacological effects.

Uniqueness of JuncosideI

This compound is unique due to its specific structural features and potential biological activities. Its distinct glycoside moiety and non-sugar component contribute to its unique properties and applications in various fields of research.

Properties

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

2-[1-[6-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-5-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C48H76O18/c1-21-7-8-24(60-40(21)59)22(2)23-11-13-46(6)29-10-9-28-44(3,4)30(12-14-47(28)20-48(29,47)16-15-45(23,46)5)64-42-38(35(56)32(53)26(18-50)62-42)66-43-39(36(57)33(54)27(19-51)63-43)65-41-37(58)34(55)31(52)25(17-49)61-41/h7,22-39,41-43,49-58H,8-20H2,1-6H3

InChI Key

JOYKRSYBWJIRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C

Origin of Product

United States

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